molecular formula C12H20N2O2S B077587 N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide CAS No. 10256-77-6

N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B077587
CAS No.: 10256-77-6
M. Wt: 256.37 g/mol
InChI Key: MFLRGXNDNKRSKU-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a dimethylaminopropyl group attached to a p-toluenesulfonamide moiety, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of p-toluenesulfonyl chloride with 3-dimethylaminopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylaminopropyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to yield corresponding amines or alcohols.

    Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Amines, alcohols, thiols

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Amines and Alcohols: Formed through reduction reactions

    Imines and Enamines: Formed through condensation reactions

Scientific Research Applications

N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds and as a protecting group for amines.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide involves its ability to form stable intermediates with various functional groups. The dimethylaminopropyl group acts as a nucleophile, facilitating the formation of covalent bonds with electrophilic centers. This property is exploited in the synthesis of complex molecules and the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC): A widely used carbodiimide reagent for amide bond formation.

    N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide reagent used in peptide synthesis.

    N-Hydroxysuccinimide (NHS): Often used in combination with carbodiimides for the activation of carboxyl groups.

Uniqueness

N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide is unique due to its specific structural features, which provide distinct reactivity and stability compared to other similar compounds. Its ability to form stable intermediates and its versatility in various chemical reactions make it a valuable reagent in both research and industrial applications.

Properties

CAS No.

10256-77-6

Molecular Formula

C12H20N2O2S

Molecular Weight

256.37 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H20N2O2S/c1-11-5-7-12(8-6-11)17(15,16)13-9-4-10-14(2)3/h5-8,13H,4,9-10H2,1-3H3

InChI Key

MFLRGXNDNKRSKU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C

Key on ui other cas no.

10256-77-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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